The synthesis of cyclic-di-GMP diammonium can be achieved through several methods, primarily focusing on chemical and enzymatic routes.
Cyclic-di-GMP consists of two guanosine monophosphate units linked by a 3′,5′ phosphodiester bond. Its structural formula can be represented as follows:
Cyclic-di-GMP participates in various biochemical reactions that influence bacterial behavior and host immune responses.
These reactions are critical for maintaining cellular homeostasis and responding to environmental stimuli.
Cyclic-di-GMP functions primarily as a signaling molecule within bacterial cells. Its mechanism involves:
Relevant data indicates that cyclic-di-GMP exhibits significant stability under physiological conditions but can be rapidly degraded by specific enzymes within microbial environments .
Cyclic-di-GMP diammonium has diverse applications across scientific fields:
Cyclic diguanylate, specifically in its diammonium salt form (cyclic-di-GMP diammonium), is a cyclic dinucleotide second messenger that governs essential physiological processes in bacteria. Its discovery dates to 1987, when Moshe Benziman and colleagues at The Hebrew University of Jerusalem identified it as an allosteric activator of cellulose synthase in the alphaproteobacterium Gluconacetobacter xylinus (formerly Acetobacter xylinum). This breakthrough revealed that cyclic-di-GMP diammonium is indispensable for bacterial cellulose biosynthesis, a finding initially viewed as a niche mechanism [1] [10].
Subsequent research over the following decades uncovered its role as a universal bacterial signaling molecule. By the early 2000s, genomic analyses confirmed that proteins involved in cyclic-di-GMP diammonium metabolism—diguanylate cyclases (DGCs, containing GGDEF domains) and phosphodiesterases (PDEs, containing EAL or HD-GYP domains)—are present in nearly all major bacterial phyla. For instance, a 2012 survey of 1,116 bacterial genomes revealed DGCs and PDEs in 96% of species, with Proteobacteria harboring the highest abundance (7,029 GGDEF-domain proteins) [1]. This ubiquity highlighted cyclic-di-GMP diammonium’s central role in regulating bacterial lifestyles, particularly the transition between motile planktonic states and sessile biofilm states [4] [10].
Table 1: Key Historical Milestones in Cyclic-di-GMP Diammonium Research
Year | Discovery | Significance |
---|---|---|
1987 | Identification as an allosteric activator of cellulose synthase in G. xylinus | First evidence of cyclic-di-GMP diammonium as a regulatory molecule [1] |
1995 | Characterization of the GGDEF domain in Caulobacter crescentus PleD protein | Linked GGDEF domains to cyclic-di-GMP diammonium synthesis [1] |
1999 | Identification of the HD-GYP domain | Revealed a novel class of cyclic-di-GMP diammonium phosphodiesterases [1] |
2005 | Demonstration of anti-biofilm activity in Staphylococcus aureus | Established therapeutic potential against chronic infections [3] |
2025 | CRISPR-based dissection of DGC redundancy in Pseudomonas aeruginosa | Confirmed functional overlap among 32 DGCs in cyclic-di-GMP diammonium signaling [2] |
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3